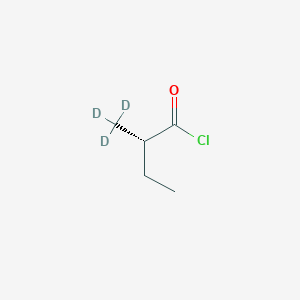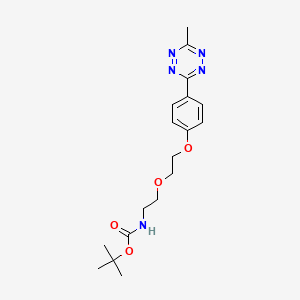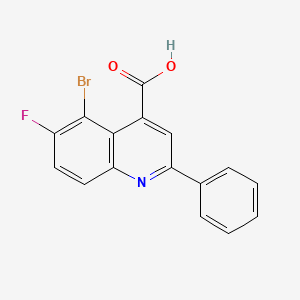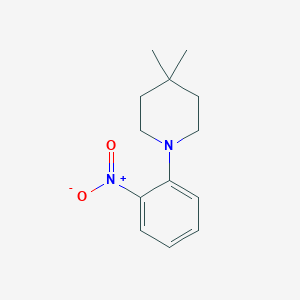
(S)-2-Methyl-d3-butanoyl Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Methyl-d3-butanoyl Chloride is a deuterated derivative of 2-methylbutanoyl chloride. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The inclusion of deuterium can significantly alter the physical and chemical properties of the compound, making it valuable in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Methyl-d3-butanoyl Chloride typically involves the chlorination of (S)-2-Methyl-d3-butyric acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the acid with the chlorinating agent in an inert atmosphere to prevent moisture interference.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification steps such as distillation to obtain high-purity products.
化学反応の分析
Types of Reactions: (S)-2-Methyl-d3-butanoyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the chloride group is replaced by a nucleophile such as an amine, alcohol, or thiol.
Hydrolysis: In the presence of water, this compound hydrolyzes to form (S)-2-Methyl-d3-butyric acid and hydrochloric acid.
Reduction: The compound can be reduced to (S)-2-Methyl-d3-butanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) under anhydrous conditions.
Hydrolysis: Water or aqueous solutions under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Corresponding amides, esters, or thioesters.
Hydrolysis: (S)-2-Methyl-d3-butyric acid.
Reduction: (S)-2-Methyl-d3-butanol.
科学的研究の応用
(S)-2-Methyl-d3-butanoyl Chloride is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules, especially in the development of deuterated drugs.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential in the development of deuterated pharmaceuticals, which may exhibit improved pharmacokinetic properties.
Industry: Used in the production of specialty chemicals and materials with enhanced stability and performance due to the presence of deuterium.
作用機序
The mechanism of action of (S)-2-Methyl-d3-butanoyl Chloride primarily involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The presence of deuterium can influence reaction kinetics and stability, making it a valuable tool in mechanistic studies and the development of deuterated drugs.
類似化合物との比較
2-Methylbutanoyl Chloride: The non-deuterated counterpart, which lacks the unique properties imparted by deuterium.
2-Methylpropanoyl Chloride: A structurally similar compound with a different alkyl chain length.
2-Methylpentanoyl Chloride: Another similar compound with a longer alkyl chain.
Uniqueness: (S)-2-Methyl-d3-butanoyl Chloride stands out due to the presence of deuterium, which can enhance the stability and alter the pharmacokinetic properties of the compound. This makes it particularly valuable in the development of deuterated drugs and in studies requiring isotopic labeling.
特性
分子式 |
C5H9ClO |
|---|---|
分子量 |
123.59 g/mol |
IUPAC名 |
(2S)-2-(trideuteriomethyl)butanoyl chloride |
InChI |
InChI=1S/C5H9ClO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3/t4-/m0/s1/i2D3 |
InChIキー |
XRPVXVRWIDOORM-ZGUYUIOFSA-N |
異性体SMILES |
[2H]C([2H])([2H])[C@@H](CC)C(=O)Cl |
正規SMILES |
CCC(C)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Acetyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/structure/B13719055.png)






![N-Cyclopropylmethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719091.png)
![5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride](/img/structure/B13719097.png)



